molecular formula C9H12N3Na3O10P2 B1145958 2'-Deoxycytidine 5'-diphosphate sodium CAS No. 151151-32-5

2'-Deoxycytidine 5'-diphosphate sodium

Cat. No.: B1145958
CAS No.: 151151-32-5
M. Wt: 453.12 g/mol
InChI Key: SXMDNHAPEVRFNF-UHFFFAOYSA-K
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Description

2’-Deoxycytidine-5’-diphosphate trisodium salt is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, where the ribose sugar is replaced by deoxyribose, and it contains two phosphate groups attached to the 5’ position of the sugar. This compound is essential in DNA synthesis and repair, making it a significant molecule in molecular biology and biochemistry .

Properties

CAS No.

151151-32-5

Molecular Formula

C9H12N3Na3O10P2

Molecular Weight

453.12 g/mol

IUPAC Name

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3

InChI Key

SXMDNHAPEVRFNF-UHFFFAOYSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :

  • Dissolve deoxycytidine in an appropriate amount of water to form a solution.
  • Add trisodium phosphate to the deoxycytidine solution at room temperature.
  • Allow the reaction to proceed for several hours.
  • Filter the reaction mixture to obtain the product as a white crystalline powder.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-5’-diphosphate trisodium salt follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes to meet industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

2’-Deoxycytidine-5’-diphosphate trisodium salt has a wide range of applications in scientific research, including :

    DNA Synthesis and Repair: It is used as a substrate in DNA polymerase-driven reactions, such as polymerase chain reaction (PCR) and DNA sequencing.

    Biochemical Studies: The compound is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.

    Molecular Biology: It serves as a component in various molecular biology techniques, including reverse transcription and amplification refractory mutation system (ARMS)-PCR.

    Medical Research: It is involved in research related to genetic mutations and DNA repair mechanisms.

Mechanism of Action

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